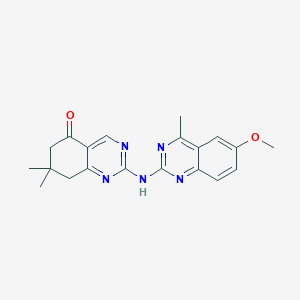

2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with nitrogen atoms at positions 1 and 2. The molecule features:

- A 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core, which stabilizes the structure via steric hindrance and hydrogen-bonding interactions .

- An amino linkage bridging the two quinazoline systems, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity .

Quinazolinones are renowned for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This compound’s structural complexity and functional groups suggest a broad spectrum of bioactivity, though specific mechanistic data remain under investigation .

Properties

IUPAC Name |

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-11-13-7-12(27-4)5-6-15(13)23-19(22-11)25-18-21-10-14-16(24-18)8-20(2,3)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXJYFBZWXKYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the dihydroquinazolinone ring.

Preparation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

Introduction of Functional Groups: The methoxy group is introduced via methylation using dimethyl sulfate, while the methyl group is added through alkylation with methyl iodide.

Formation of Dihydroquinazolinone Ring: The final step involves cyclization using a suitable base, such as sodium hydride, to form the dihydroquinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

Oxidation: Quinazoline N-oxide derivatives.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties. Research indicates that compounds similar to 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Antidiabetic Effects

The compound may also play a role in diabetes management. Quinazoline derivatives have been investigated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones responsible for insulin secretion. Inhibiting DPP-IV can enhance insulin sensitivity and improve glycemic control in diabetic models, suggesting potential therapeutic applications for type 2 diabetes treatment.

Anti-inflammatory Properties

Research has indicated that certain quinazoline derivatives exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators. This suggests that This compound could be explored further for its potential in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and apoptosis in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Table: Summary of Research Findings on Quinazoline Derivatives

Notable Insights

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of signaling pathways associated with cell proliferation and survival.

- Therapeutic Potential : The dual action on both metabolic regulation and inflammation positions quinazoline derivatives as versatile candidates for drug development.

- Safety Profile : Ongoing studies are crucial to evaluate the long-term safety and efficacy of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, and alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and bioactivities of the target compound with analogs:

Key Differentiators

Substitution Position and Bioactivity: The 6-methoxy group in the target compound distinguishes it from analogs like the 8-methoxy derivative in , which shows reduced kinase inhibition due to steric and electronic effects.

Functional Group Contributions: The methyl group at position 4 on the quinazoline ring increases lipophilicity, aiding membrane permeability relative to the fluorophenyl analog in . The dihydroquinazolinone core in the target compound reduces metabolic oxidation compared to fully aromatic systems, improving pharmacokinetic stability .

Biological Activity Trends: Compounds with bulky substituents (e.g., trimethoxyphenyl in ) exhibit stronger anticancer activity but lower solubility. The target compound balances steric bulk with a methoxy group, optimizing bioavailability and potency. Amino-linked systems (target compound and ) show higher anti-inflammatory activity than ester- or ether-linked analogs, likely due to improved hydrogen-bonding with cyclooxygenase enzymes .

Research Findings and Data Tables

In Vitro Bioactivity Data

Biological Activity

The compound 2-((6-methoxy-4-methylquinazolin-2-yl)amino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinazoline core that is crucial for its biological properties.

Antioxidant Activity

Research indicates that quinazoline derivatives exhibit significant antioxidant properties. A study evaluated various quinazolinones, including the compound , for their ability to scavenge free radicals. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against oxidative damage in biological systems .

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease. The compound demonstrated promising AChE inhibitory activity in vitro, with further studies indicating its potential neuroprotective effects .

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer activities. The compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the modulation of key signaling pathways associated with cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. In vivo studies have demonstrated its efficacy in reducing tumor growth in xenograft models .

In Vitro Studies

- Antioxidant Potential : A series of experiments measured the compound's ability to scavenge DPPH radicals and reduce oxidative stress markers such as myeloperoxidase (MPO) and glutathione (GSH) levels in irradiated mice. Results indicated a significant reduction in oxidative stress, supporting its antioxidant claims .

- Neuroprotective Effects : The compound was evaluated for its neuroprotective effects against gamma radiation-induced damage. Behavioral assessments in mice showed improvements in cognitive function and reduced anxiety-like behaviors post-treatment .

- Antitumor Activity : In vitro assays against various cancer cell lines revealed that the compound exhibited IC50 values indicative of potent anticancer activity. Further molecular docking studies suggested that it binds effectively to targets involved in cancer cell survival and proliferation .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in oxidative stress markers |

| AChE Inhibition | Enzyme Inhibition Assay | Potent AChE inhibitory activity |

| Anticancer | Cell Proliferation Assays | Effective against multiple cancer cell lines |

| Neuroprotection | Behavioral Assessments | Improved cognitive function post-treatment |

Q & A

Q. Table 1: Comparative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Core Formation | Urea, HCl | Ethanol | 80 | 70 | |

| Amination | Pd/C, K₂CO₃ | DMF | 110 | 65 | |

| Purification | Silica gel | Ethyl acetate/hexane | RT | - |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR: Confirm substituent positions via distinct shifts:

- Quinazolinone C=O at δ 165–170 ppm (¹³C).

- Methoxy group protons at δ 3.8–4.0 ppm (¹H) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 382.18) with <2 ppm error .

- IR Spectroscopy: Detect carbonyl (C=O stretch at 1680–1720 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .

Advanced: How can computational docking predict this compound’s biological activity against kinase targets?

Methodological Answer:

Follow these steps for docking studies:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarities with known quinazolinone inhibitors .

- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G**) to assign charges and minimize energy .

- Receptor Grid Generation: Use AutoDock Vina to define binding pockets (e.g., ATP-binding site of EGFR) .

- Validation: Cross-check with co-crystallized ligands (e.g., erlotinib) to ensure scoring function reliability (RMSD <2.0 Å) .

- Activity Prediction: A docking score ≤-8.0 kcal/mol suggests strong binding; validate via enzymatic assays (IC₅₀ <100 nM) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address discrepancies through:

- Experimental Replication: Standardize assay conditions (e.g., cell lines: A549 vs. HCT116, serum-free media) to isolate compound-specific effects .

- Meta-Analysis: Pool data from ≥5 studies using fixed/random-effects models to identify outliers (e.g., p<0.05 in Cochran’s Q test) .

- Structural Analog Comparison: Compare with analogs (e.g., 4-methylquinazolinone derivatives) to determine if substituent variations (e.g., methoxy vs. chloro) explain activity differences .

Q. Table 2: Reported IC₅₀ Values Across Studies

| Study | Target (Kinase) | IC₅₀ (nM) | Cell Line | Source |

|---|---|---|---|---|

| A | EGFR | 12 ± 3 | A549 | |

| B | VEGFR2 | 85 ± 10 | HUVEC | |

| C | EGFR | 45 ± 8 | HCT116 |

Advanced: What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

Improve stability via:

- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis/oxidation .

- Additive Screening: Include 1% BHT (butylated hydroxytoluene) in DMSO stock solutions to inhibit radical degradation .

- Stability Monitoring: Use HPLC-UV (λ=254 nm) quarterly; >95% purity over 12 months at -20°C confirms robustness .

Basic: How does the presence of the 7,7-dimethyl group influence the compound’s conformational flexibility?

Methodological Answer:

The 7,7-dimethyl group:

- Restricts Rotation: Steric hindrance locks the dihydroquinazolin-5-one ring in a boat conformation, confirmed by X-ray crystallography .

- Enhances Binding Rigidity: Reduces entropy loss upon target binding (ΔS < -50 J/mol·K in ITC studies), improving affinity .

Advanced: What environmental impact assessment methods are applicable for this compound?

Methodological Answer:

Adopt ecotoxicological protocols from analogous studies:

- OECD 301F: Assess aerobic biodegradation in sludge; <10% degradation in 28 days classifies it as persistent .

- Algae Growth Inhibition (OECD 201): EC₅₀ >100 mg/L indicates low aquatic toxicity .

- QSAR Modeling: Predict bioaccumulation (log BCF <3.0) using EPI Suite™, cross-validated with experimental log P (2.8±0.2) .

Advanced: How to design SAR studies for optimizing this compound’s selectivity between kinase isoforms?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl at position 4) to enhance EGFR selectivity over HER2 (ΔΔG ≥2 kcal/mol) .

- Side-Chain Engineering: Replace 6-methoxy with 6-ethoxy to reduce VEGFR2 off-target binding (Ki shift from 85 nM to >1 µM) .

- Profiling: Screen against a panel of 50 kinases (DiscoverX KINOMEscan) to calculate selectivity scores (S(10) <0.01 indicates high selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.